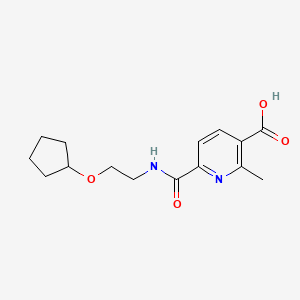
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, also known as CX1739, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of Oxford and has since been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is complex and involves the modulation of various signaling pathways. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid leads to the activation of the tumor suppressor protein p53, which in turn leads to the induction of apoptosis in cancer cells. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been shown to inhibit the activity of the NF-κB pathway, which is a key mediator of inflammation and immune responses.
Biochemical and Physiological Effects:
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid for lab experiments is its specificity for CK2 and NF-κB pathways, which allows for targeted inhibition of these pathways. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid also has a relatively low toxicity profile, which makes it an attractive candidate for therapeutic applications. However, one of the limitations of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. One area of research is the development of more efficient synthesis methods for 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, which could improve its solubility and bioavailability. Another area of research is the identification of specific disease targets for 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the long-term effects of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid on biochemical and physiological processes, as well as its potential for drug interactions.
Métodos De Síntesis
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with cyclopentanol to form the ester intermediate, which is subsequently treated with N,N-diisopropylethylamine and 2-chloro-N-(2-hydroxyethyl)acetamide to yield 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disorders, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. In inflammatory conditions, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Propiedades
IUPAC Name |
6-(2-cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-12(15(19)20)6-7-13(17-10)14(18)16-8-9-21-11-4-2-3-5-11/h6-7,11H,2-5,8-9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGFDQSIKGBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCCOC2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)

![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)
![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)


